molecular formula C19H16ClNOS B11351863 2-chloro-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

2-chloro-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11351863
M. Wt: 341.9 g/mol
InChI Key: JWRINJHUPVRHNN-UHFFFAOYSA-N
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Description

2-CHLORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a chlorinated benzamide core with a thiophene and methylphenyl substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 2-chlorobenzoyl chloride with an amine derivative under basic conditions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a nucleophilic substitution reaction.

    Addition of the Methylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction to attach the methylphenyl group to the benzamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The chlorine atom on the benzamide core can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-CHLORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible pharmacological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The presence of the thiophene and methylphenyl groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the thiophene group.

    N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the chlorine atom.

    2-CHLORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methylphenyl group.

Uniqueness

The unique combination of the chlorine, thiophene, and methylphenyl groups in 2-CHLORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H16ClNOS

Molecular Weight

341.9 g/mol

IUPAC Name

2-chloro-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNOS/c1-14-8-10-15(11-9-14)21(13-16-5-4-12-23-16)19(22)17-6-2-3-7-18(17)20/h2-12H,13H2,1H3

InChI Key

JWRINJHUPVRHNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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